1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
CAS No.: 1006454-04-1
Cat. No.: VC7112023
Molecular Formula: C8H13ClN2O2S
Molecular Weight: 236.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006454-04-1 |
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Molecular Formula | C8H13ClN2O2S |
Molecular Weight | 236.71 |
IUPAC Name | 1-butyl-5-methylpyrazole-4-sulfonyl chloride |
Standard InChI | InChI=1S/C8H13ClN2O2S/c1-3-4-5-11-7(2)8(6-10-11)14(9,12)13/h6H,3-5H2,1-2H3 |
Standard InChI Key | RZTYZJHPFXIWDS-UHFFFAOYSA-N |
SMILES | CCCCN1C(=C(C=N1)S(=O)(=O)Cl)C |
Introduction
Structural Features:
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Core Framework: Pyrazole ring substituted at positions 1, 4, and 5.
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Functional Groups:
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Butyl group at position 1.
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Methyl group at position 5.
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Sulfonyl chloride group at position 4.
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Chemical Representation:
Property | Value |
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2D Structure | Pyrazole ring with substitutions |
3D Conformer | Available via modeling software |
Synthesis and Preparation
The synthesis of 1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the functionalization of a pyrazole ring using chlorosulfonic acid. Below is a general synthetic route:
Reaction Steps:
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Starting Material: A pyrazole derivative substituted with butyl and methyl groups.
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Electrophilic Substitution:
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Purification: The crude product is purified using recrystallization or chromatography.
Reaction Conditions:
Parameter | Typical Values |
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Solvent | Non-aqueous (e.g., dichloromethane) |
Temperature | Controlled to avoid decomposition |
Yield | Moderate to high depending on conditions |
Use in Organic Synthesis
1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride serves as a key intermediate in synthesizing sulfonamide derivatives, which are widely studied for their biological activities.
Pharmaceutical Relevance
Sulfonamides derived from similar structures have shown activity against various diseases, including:
Potential for Drug Development
The sulfonyl chloride group enables further derivatization, making it a versatile precursor for designing compounds targeting specific enzymes or receptors.
Hazards:
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Corrosive Nature: The sulfonyl chloride group can react violently with water or moisture, releasing HCl gas.
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Toxicity: Likely harmful if inhaled or ingested; proper personal protective equipment (PPE) is required.
Storage:
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Store in a cool, dry place under inert gas (e.g., nitrogen or argon) to prevent decomposition.
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